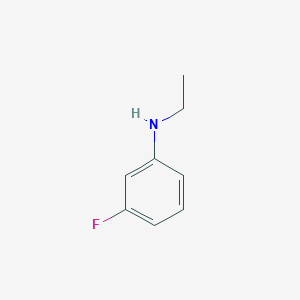

N-ethyl-3-fluoroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-3-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-2-10-8-5-3-4-7(9)6-8/h3-6,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNPVCZGSKLRSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-ethyl-3-fluoroaniline synthesis from 3-fluoroaniline

An In-Depth Technical Guide to the Synthesis of N-ethyl-3-fluoroaniline from 3-fluoroaniline

Executive Summary

N-ethyl-3-fluoroaniline is a valuable substituted aniline derivative frequently employed as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The introduction of the fluorine atom and the N-ethyl group significantly modulates the physicochemical properties of the aniline core, influencing factors such as lipophilicity, metabolic stability, and biological target engagement. This guide provides an in-depth examination of the synthetic conversion of 3-fluoroaniline to N-ethyl-3-fluoroaniline, with a primary focus on the robust and highly efficient reductive amination pathway. We will dissect the mechanistic underpinnings, explore critical process parameters, and provide a field-proven laboratory protocol. Alternative methodologies, including direct alkylation and catalytic N-alkylation, are also discussed to provide a comprehensive strategic overview for researchers.

Strategic Overview of Synthetic Methodologies

The N-ethylation of 3-fluoroaniline can be approached through several distinct chemical strategies. The choice of method is dictated by factors such as required scale, purity specifications, available equipment, and green chemistry considerations.

| Methodology | Core Principle | Advantages | Disadvantages |

| Reductive Amination | Two-step, one-pot reaction involving imine formation with acetaldehyde followed by reduction. | High selectivity for mono-alkylation, mild reaction conditions, readily available reagents.[1][2][3] | Requires a stoichiometric reducing agent. |

| Direct Alkylation | SN2 reaction with an ethyl halide (e.g., ethyl iodide, ethyl bromide). | Conceptually simple, can use inexpensive alkylating agents. | Prone to over-alkylation (diethylaniline formation), requires strong bases, potential for genotoxic impurities.[4] |

| Catalytic N-Alkylation | "Borrowing Hydrogen" from ethanol using a transition metal catalyst. | High atom economy, uses a green solvent/reagent (ethanol), generates water as the only byproduct.[5][6] | Requires specialized transition metal catalysts (e.g., Ru, Ni, Ir), often needs higher temperatures.[5][6][7] |

For its reliability, scalability, and superior control over selectivity, Reductive Amination is the most widely adopted and recommended method for this transformation in a research and development setting.

In-Depth Analysis: Synthesis via Reductive Amination

Reductive amination provides a controlled and efficient route to N-ethyl-3-fluoroaniline by converting the carbonyl group of acetaldehyde into an amine via an intermediate imine.[1] This process effectively avoids the over-alkylation issues common with direct alkylation methods.[8]

Reaction Mechanism and Rationale

The reaction proceeds in two distinct, sequential steps that are typically performed in a single pot:

-

Imine Formation: The nucleophilic amino group of 3-fluoroaniline attacks the electrophilic carbonyl carbon of acetaldehyde. This is followed by the elimination of a water molecule to form an N-ethylidene-3-fluoroaniline imine intermediate. This equilibrium is often favored by weakly acidic conditions which protonate the carbonyl oxygen, enhancing its electrophilicity without fully protonating the amine nucleophile.[1]

-

Reduction: The C=N double bond of the imine (or its protonated iminium ion form) is then selectively reduced by a hydride-based reducing agent to yield the final secondary amine product, N-ethyl-3-fluoroaniline.

Caption: Mechanism of Reductive Amination.

Causality Behind Experimental Choices

The success of a reductive amination hinges on the careful selection of reagents and conditions.

| Parameter | Choice & Rationale |

| Ethylating Agent | Acetaldehyde: It is the direct carbonyl equivalent for the ethyl group. It is inexpensive and highly reactive. |

| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice. It is a mild and selective reducing agent, capable of reducing the iminium ion intermediate much faster than the starting aldehyde.[8] This selectivity prevents the wasteful reduction of acetaldehyde to ethanol and allows for a one-pot procedure. Unlike Sodium Cyanoborohydride (NaBH₃CN), it is non-toxic and its workup is simpler.[8] |

| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): These non-protic solvents are ideal as they do not react with the hydride reagent and effectively solubilize the reactants and intermediates. |

| Catalyst | Acetic Acid (catalytic amount): A small amount of acid is often added to catalyze the formation of the imine by activating the aldehyde carbonyl group. However, excess acid will protonate the starting aniline, rendering it non-nucleophilic. |

Detailed Experimental Protocol

Safety Pre-check: 3-Fluoroaniline is toxic if swallowed, in contact with skin, or if inhaled, and causes serious eye damage.[9][10][11] All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

Materials:

-

3-Fluoroaniline (1.0 eq)

-

Acetaldehyde (1.2 eq)

-

Sodium Triacetoxyborohydride (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Acetic Acid (0.1 eq)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 3-fluoroaniline (1.0 eq) and anhydrous dichloromethane.

-

Add acetaldehyde (1.2 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

In a separate container, weigh sodium triacetoxyborohydride (1.5 eq). Add it portion-wise to the reaction mixture over 15-20 minutes. Note: The addition may be slightly exothermic.

-

Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 3-fluoroaniline spot is consumed (typically 2-4 hours).

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

The crude N-ethyl-3-fluoroaniline is typically purified by flash column chromatography on silica gel to remove unreacted starting materials and any byproducts.

Caption: Post-synthesis purification and analysis workflow.

Analytical Data

The identity and purity of the final product must be confirmed through spectroscopic analysis.

| Technique | Expected Characteristics for N-ethyl-3-fluoroaniline |

| ¹H NMR | Aromatic protons (multiplets, ~6.5-7.2 ppm), N-H proton (broad singlet), ethyl quartet (~3.1 ppm, -CH₂-), ethyl triplet (~1.2 ppm, -CH₃). |

| ¹³C NMR | Aromatic carbons (signals between ~100-165 ppm, showing C-F coupling), ethyl -CH₂ (~38 ppm), ethyl -CH₃ (~15 ppm). |

| IR Spectroscopy | N-H stretch (~3400 cm⁻¹), C-H stretches (aliphatic, ~2850-2970 cm⁻¹), C=C stretch (aromatic, ~1500-1600 cm⁻¹), C-F stretch (~1100-1250 cm⁻¹). |

| Mass Spec (MS) | Expected molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₈H₁₁FN⁺.[12] |

Alternative Synthetic Approach: Catalytic N-Alkylation

As a modern alternative, catalytic N-alkylation using ethanol as the ethylating agent represents a greener approach. This method operates via a "borrowing hydrogen" mechanism.

Caption: Simplified catalytic cycle for "Borrowing Hydrogen" N-alkylation.

In this cycle, a transition metal catalyst (e.g., based on Ruthenium or Nickel) temporarily "borrows" hydrogen from ethanol to oxidize it to acetaldehyde.[5][6] The acetaldehyde then undergoes condensation with 3-fluoroaniline to form the imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen, regenerating the active catalyst and yielding the final product. While highly atom-economical, this method requires specific catalysts and often higher reaction temperatures (130-140 °C), which may not be suitable for all substrates or laboratory settings.[5][6]

Conclusion

The synthesis of N-ethyl-3-fluoroaniline from 3-fluoroaniline is most effectively and reliably achieved through reductive amination with acetaldehyde and sodium triacetoxyborohydride. This methodology offers excellent control over selectivity, proceeds under mild conditions, and utilizes readily accessible reagents, making it the superior choice for typical laboratory and scale-up applications. While emerging catalytic methods present greener alternatives, their practical implementation may be limited by catalyst availability and harsher reaction conditions. A thorough understanding of the underlying mechanisms and careful execution of the provided protocols will ensure a high yield and purity of this valuable synthetic intermediate.

References

-

Tsuge, K., Kubota, S., Sakamoto, K., Kitayama, K., & Nishimura, T. (2023). Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy. Chemical Communications. [Link]

-

Khusnutdinov, R., & Bayguzina, A. (n.d.). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Semantic Scholar. [Link]

-

Bhadra, S., & Dhal, G. C. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis. [Link]

-

Khusnutdinov, R., & Bayguzina, A. (n.d.). Catalytic N-Alkylation of Anilines. Semantic Scholar. [Link]

-

(n.d.). One-pot synthesis of aniline N-alkylation from benzyl alcohol over Cu-Fe catalyst. OUCI. [Link]

-

Carl ROTH. (2024). Safety Data Sheet: 3-Chloro-4-fluoroaniline. [Link]

-

Wikipedia. (n.d.). Reductive amination. [Link]

-

PubChemLite. (n.d.). N-ethyl-3-fluoroaniline hydrochloride (C8H10FN). [Link]

-

LibreTexts. (2023). Reductive Amination. [Link]

-

Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. [Link]

-

National Center for Biotechnology Information. (n.d.). N-ethyl-4-fluoroaniline. PubChem. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination. [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. gctlc.org [gctlc.org]

- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 5. Ruthenium-catalysed N -alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01931D [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Catalytic N-Alkylation of Anilines | Semantic Scholar [semanticscholar.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. echemi.com [echemi.com]

- 12. PubChemLite - N-ethyl-3-fluoroaniline hydrochloride (C8H10FN) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to N-ethyl-3-fluoroaniline: Synthesis, Properties, and Applications in Drug Discovery

Introduction: The Strategic Importance of Fluorinated Anilines in Medicinal Chemistry

In the landscape of modern drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance a compound's pharmacological profile. Fluorine's unique properties, including its high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3][4] N-ethyl-3-fluoroaniline, a synthetically accessible and versatile building block, has emerged as a compound of interest for researchers and scientists in the pharmaceutical and fine chemical industries.[5] This guide provides a comprehensive overview of its core characteristics, synthesis, and applications, offering field-proven insights for its effective utilization in research and development.

Core Molecular Attributes of N-ethyl-3-fluoroaniline

A foundational understanding of a molecule's physicochemical properties is paramount for its effective application in synthesis and drug design. N-ethyl-3-fluoroaniline is characterized by the following key attributes:

| Property | Value | Source(s) |

| Molecular Formula | C8H10FN | [6][7] |

| Molecular Weight | 139.17 g/mol | [6][8][9][10] |

| CAS Number | 2707-62-2 | [6] |

| Appearance | Typically a liquid | [11] |

| Boiling Point | Not explicitly available for N-ethyl-3-fluoroaniline, but the parent compound, 3-fluoroaniline, has a boiling point of 186 °C. | [11][12] |

| SMILES | FC1=CC(NCC)=CC=C1 | [6] |

| InChI | InChI=1S/C8H10FN/c1-2-10-8-5-3-4-7(9)6-8/h3-6,10H,2H2,1H3 | [7] |

These fundamental properties are the starting point for any experimental design, influencing solvent selection, reaction conditions, and purification strategies.

Synthesis and Mechanistic Considerations

The synthesis of N-ethyl-3-fluoroaniline can be approached through several established organic chemistry transformations. The choice of synthetic route often depends on the starting material availability, desired scale, and cost-effectiveness. A prevalent and efficient method is the reductive amination of 3-fluoroaniline with acetaldehyde.

Proposed Synthetic Pathway: Reductive Amination

This pathway involves two key steps that can often be performed in a one-pot reaction: the formation of an imine intermediate followed by its in-situ reduction.

Caption: Reductive amination workflow for the synthesis of N-ethyl-3-fluoroaniline.

Experimental Protocol: Synthesis of N-ethyl-3-fluoroaniline via Reductive Amination

This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluoroaniline (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Reagent Addition: Add acetaldehyde (1.1-1.5 equivalents) to the solution.

-

Formation of Imine: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

-

Reduction: To the reaction mixture, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.2-1.5 equivalents) portion-wise to control the reaction exotherm.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-ethyl-3-fluoroaniline.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents oxidation of the aniline starting material and intermediates.

-

Mild Reducing Agent: Sodium triacetoxyborohydride is selective for the reduction of imines in the presence of aldehydes, minimizing side reactions.

-

Aqueous Work-up: Neutralizes any remaining acid and removes water-soluble byproducts.

Applications in Drug Development and Fine Chemicals

The 3-fluoroaniline moiety is a valuable pharmacophore, and its N-ethyl derivative serves as a versatile intermediate in the synthesis of more complex molecules.[5] The presence of the fluorine atom at the meta position influences the electronic properties of the aniline ring and can enhance metabolic stability by blocking potential sites of oxidation.

Role as a Synthetic Building Block

N-ethyl-3-fluoroaniline can undergo a variety of chemical transformations, making it a valuable precursor in multi-step syntheses.

Caption: Key synthetic transformations of N-ethyl-3-fluoroaniline.

These reactions allow for the introduction of diverse functional groups, enabling the construction of libraries of compounds for screening in drug discovery programs. The ethyl group on the nitrogen can also play a crucial role in modulating the steric and electronic environment of the molecule, potentially influencing its binding to target proteins.

Safety and Handling

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[14][16]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[13]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[13]

Conclusion

N-ethyl-3-fluoroaniline is a valuable and versatile building block for researchers and scientists in the field of drug development and fine chemical synthesis. Its straightforward synthesis, coupled with the beneficial properties imparted by the fluorine atom, makes it an attractive starting material for the creation of novel and effective pharmaceutical agents. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective utilization in the laboratory.

References

-

PubChem. N-ethyl-3-fluoroaniline hydrochloride (C8H10FN). [Link]

-

PubChem. 4-Ethyl-3-fluoroaniline | C8H10FN. [Link]

-

Autech. Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline. [Link]

- CoLab. Chemical synthesis and characterization of fluoro-substituted polyanilines.

-

PubChem. N-ethyl-4-fluoroaniline | C8H10FN. [Link]

-

PubChem. N-ethyl-2-fluoroaniline | C8H10FN. [Link]

-

Autech. Unlocking Potential: Applications of 3-Fluoroaniline in Fine Chemical Synthesis. [Link]

-

National Center for Biotechnology Information. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

PrepChem.com. Synthesis of N-ethylaniline. [Link]

-

Stenutz. 3-fluoroaniline. [Link]

-

ACS Publications. Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). [Link]

- Google Patents. CN102173995A - Synthesis method of m-fluoroaniline.

-

National Center for Biotechnology Information. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

-

National Center for Biotechnology Information. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 2707-62-2|N-Ethyl-3-fluoroaniline|BLD Pharm [bldpharm.com]

- 7. PubChemLite - N-ethyl-3-fluoroaniline hydrochloride (C8H10FN) [pubchemlite.lcsb.uni.lu]

- 8. 4-Ethyl-3-fluoroaniline | C8H10FN | CID 55281682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N-ethyl-4-fluoroaniline | C8H10FN | CID 4962184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N-ethyl-2-fluoroaniline | C8H10FN | CID 2737180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. 3-fluoroaniline [stenutz.eu]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

A Guide to the Spectroscopic Characterization of N-ethyl-3-fluoroaniline

Abstract

N-ethyl-3-fluoroaniline is an aniline derivative with potential applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and comprehensive analytical characterization is paramount to confirming its molecular structure and ensuring its purity. This technical guide provides an in-depth analysis of the expected spectral data for N-ethyl-3-fluoroaniline, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While fully assigned, publicly available experimental spectra for this specific molecule are limited, this document synthesizes data from analogous compounds and first principles to present a robust, predictive framework for its spectroscopic signature. This guide is intended for researchers, chemists, and quality control professionals who require a detailed understanding of the structural elucidation of this compound.

Molecular Structure and Spectroscopic Overview

The structure of N-ethyl-3-fluoroaniline (C₈H₁₀FN) features a benzene ring substituted with a fluorine atom at position 3 and an ethylamino group at position 1. This arrangement creates a distinct electronic environment that governs the molecule's interaction with different forms of electromagnetic radiation, resulting in unique spectroscopic fingerprints.

-

NMR Spectroscopy will reveal the number of unique proton and carbon environments, their electronic shielding, and the connectivity between adjacent atoms through spin-spin coupling. The fluorine atom will introduce characteristic C-F and H-F coupling patterns.

-

IR Spectroscopy will identify the key functional groups present, notably the N-H bond of the secondary amine, the C-N bond, aromatic C-H bonds, and the C-F bond.

-

Mass Spectrometry will determine the molecular weight of the compound and provide insight into its fragmentation pattern under ionization, which can be used to confirm the arrangement of its constituent atoms.

Below is a diagram of the molecular structure with atom numbering used for spectral assignments throughout this guide.

Caption: Molecular structure of N-ethyl-3-fluoroaniline with IUPAC numbering.

Proton (¹H) NMR Spectroscopy

Experimental Protocol (Standard)

A standard protocol for acquiring a ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of N-ethyl-3-fluoroaniline in 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz or 500 MHz NMR spectrometer.

-

Data Acquisition: Record the spectrum at room temperature, typically using 16-32 scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data and Interpretation

The ¹H NMR spectrum is predicted to show five main signals: one for the N-H proton, three for the aromatic protons, and two for the ethyl group protons. The electron-donating amino group and the electron-withdrawing fluorine atom will dictate the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Data for N-ethyl-3-fluoroaniline (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-8' (CH₃) | ~1.25 | Triplet (t) | J = 7.1 | 3H |

| H-7' (CH₂) | ~3.15 | Quartet (q) | J = 7.1 | 2H |

| N-H | ~3.7 (variable) | Broad Singlet (br s) | - | 1H |

| H-2 | ~6.45 | Doublet of triplets (dt) or Multiplet (m) | ortho J(H2-F) ≈ 8-10, meta J(H2-H6) ≈ 2.5 | 1H |

| H-6 | ~6.55 | Doublet of doublets (dd) or Multiplet (m) | meta J(H6-F) ≈ 2.5, meta J(H6-H2) ≈ 2.5 | 1H |

| H-4 | ~6.60 | Triplet of doublets (td) or Multiplet (m) | ortho J(H4-H5) ≈ 8.0, meta J(H4-F) ≈ 10-12 | 1H |

| H-5 | ~7.10 | Triplet (t) | ortho J(H5-H4) ≈ 8.0, ortho J(H5-H6) ≈ 8.0 | 1H |

Interpretation:

-

Ethyl Group: The ethyl group will present as a classic triplet-quartet pattern. The methyl protons (H-8') appear as a triplet around 1.25 ppm due to coupling with the two adjacent methylene protons. The methylene protons (H-7') appear as a quartet around 3.15 ppm due to coupling with the three methyl protons.

-

Amine Proton (N-H): The N-H proton signal is typically broad due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift is highly dependent on solvent, concentration, and temperature, but is expected around 3.7 ppm.

-

Aromatic Protons: The aromatic region (6.4-7.2 ppm) will be complex due to the combined electronic effects of the substituents and H-F coupling.

-

The -NHR group is an activating, ortho-para directing group, which increases electron density and shields the ortho (H-2, H-6) and para (H-4) positions, shifting them upfield.

-

The fluorine atom is a deactivating, ortho-para directing group that withdraws electron density via induction but donates via resonance. Its strong inductive effect will deshield adjacent protons.

-

The proton at H-5 is expected to be the most downfield, as it is ortho to the electron-withdrawing fluorine and meta to the donating amino group. The protons at H-2, H-4, and H-6 will be shifted further upfield. The precise assignment requires 2D NMR techniques, but the predicted shifts are based on analysis of similar structures.[2]

-

Carbon (¹³C) NMR Spectroscopy

Experimental Protocol (Standard)

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the low natural abundance of the ¹³C isotope.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition: A proton-decoupled ¹³C NMR spectrum is typically acquired, meaning each unique carbon atom will appear as a single line. A larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR.

Predicted ¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum is predicted to show 8 distinct signals, corresponding to the 8 unique carbon atoms in the molecule. The chemical shifts are heavily influenced by the attached atoms, with the carbon bonded to fluorine showing a large chemical shift and a strong one-bond C-F coupling constant.

Table 2: Predicted ¹³C NMR Data for N-ethyl-3-fluoroaniline (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (Coupled) | Coupling Constant (¹JCF, Hz) |

| C-8' (CH₃) | ~15 | Quartet | - |

| C-7' (CH₂) | ~39 | Triplet | - |

| C-2 | ~102 | Doublet | ~3-5 |

| C-4 | ~106 | Doublet | ~20-25 |

| C-6 | ~110 | Singlet (or small doublet) | ~0-3 |

| C-5 | ~130 | Doublet | ~8-10 |

| C-1 | ~150 | Doublet | ~10-12 |

| C-3 | ~164 | Doublet | ~240-250 |

Interpretation:

-

Aliphatic Carbons: The methyl (C-8') and methylene (C-7') carbons of the ethyl group are expected at the highest field (lowest ppm values), consistent with sp³ hybridized carbons.

-

Aromatic Carbons:

-

C-F Coupling: The most prominent feature will be the signal for C-3, which is directly bonded to the fluorine atom. This signal will appear far downfield (~164 ppm) and will be split into a large doublet with a one-bond coupling constant (¹JCF) of approximately 240-250 Hz in a C-F coupled spectrum.[3] The other aromatic carbons will also show smaller couplings to the fluorine atom (²JCF, ³JCF), which aids in their assignment.

-

Substituent Effects: The carbon attached to the nitrogen (C-1) will also be significantly deshielded, appearing around 150 ppm. The remaining carbons (C-2, C-4, C-5, C-6) will have shifts determined by their position relative to the two substituents.

-

Infrared (IR) Spectroscopy

Experimental Protocol (Standard)

-

Sample Preparation: For a liquid sample like N-ethyl-3-fluoroaniline, the spectrum can be acquired neat. A drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

-

Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean plates is taken first, followed by the spectrum of the sample. Typically, 16-32 scans are co-added to produce the final spectrum, which is plotted as transmittance (%) versus wavenumber (cm⁻¹).

Predicted IR Data and Interpretation

The IR spectrum provides direct evidence for the presence of key functional groups.

Table 3: Predicted IR Absorption Bands for N-ethyl-3-fluoroaniline

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3350 - 3450 | Medium, Sharp | N-H Stretch (secondary amine) |

| 3000 - 3100 | Medium | Aromatic C-H Stretch |

| 2850 - 2980 | Medium | Aliphatic C-H Stretch (CH₃, CH₂) |

| 1580 - 1620 | Strong | C=C Aromatic Ring Stretch |

| 1450 - 1550 | Strong | C=C Aromatic Ring Stretch |

| 1250 - 1350 | Strong | C-N Stretch (aromatic amine) |

| 1150 - 1250 | Strong | C-F Stretch |

Interpretation:

-

N-H Stretch: A distinct, sharp peak around 3400 cm⁻¹ is a hallmark of a secondary amine N-H bond. This differentiates it from a primary amine, which would show two peaks in this region.

-

C-H Stretches: The region above 3000 cm⁻¹ will contain peaks for the aromatic C-H stretches, while the region just below 3000 cm⁻¹ will show the stretches for the ethyl group's C-H bonds.

-

Aromatic Region: Strong absorptions between 1450-1620 cm⁻¹ are characteristic of the C=C bond stretching within the benzene ring.

-

C-N and C-F Stretches: The fingerprint region (below 1400 cm⁻¹) will contain strong bands corresponding to the C-N stretch of the aromatic amine and the C-F stretch, confirming the presence of both key substituents.

Mass Spectrometry (MS)

Experimental Protocol (Standard)

-

Sample Introduction: The sample is typically introduced via Gas Chromatography (GC-MS) for separation and purification before entering the mass spectrometer. A dilute solution in a volatile solvent (e.g., dichloromethane) is injected.

-

Ionization: Electron Ionization (EI) at 70 eV is the most common method for this type of molecule. This high-energy method induces fragmentation, providing structural information.

-

Analysis: A quadrupole mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum will provide the molecular weight and key structural fragments. The molecular weight of N-ethyl-3-fluoroaniline (C₈H₁₀FN) is 139.17 g/mol .

Table 4: Predicted Key Fragments in the EI Mass Spectrum of N-ethyl-3-fluoroaniline

| m/z | Proposed Fragment Ion | Formula | Notes |

| 139 | [M]⁺ | [C₈H₁₀FN]⁺ | Molecular Ion |

| 124 | [M - CH₃]⁺ | [C₇H₇FN]⁺ | Loss of a methyl radical |

| 111 | [M - C₂H₄]⁺ | [C₆H₆FN]⁺ | McLafferty-like rearrangement or loss of ethylene |

| 96 | [C₆H₅F]⁺ | [C₆H₅F]⁺ | Fluorobenzene cation |

Fragmentation Pathway and Interpretation:

The primary fragmentation pathway for N-alkylanilines is alpha-cleavage, which is the breaking of the bond beta to the nitrogen atom.

-

Molecular Ion (m/z 139): The most intense peak at the highest m/z value will be the molecular ion peak, confirming the molecular weight of the compound.

-

Alpha-Cleavage (m/z 124): The most favorable fragmentation is the loss of a methyl radical (•CH₃) from the ethyl group. This results in a stable, resonance-stabilized cation at m/z 124, which is often the base peak (the most intense peak) in the spectrum.

Caption: Primary fragmentation pathway for N-ethyl-3-fluoroaniline in EI-MS.

Conclusion

The comprehensive spectroscopic analysis detailed in this guide provides a powerful and self-validating framework for the structural confirmation of N-ethyl-3-fluoroaniline. The predicted data from ¹H NMR, ¹³C NMR, IR, and MS techniques are highly complementary. The NMR spectra confirm the carbon-hydrogen framework and the influence of the fluorine substituent, the IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and primary fragmentation pattern. Together, these techniques provide an unambiguous confirmation of the molecule's identity and purity, serving as an essential resource for researchers and professionals in drug development and chemical synthesis.

References

-

PubChem. N-ethyl-4-fluoroaniline. National Center for Biotechnology Information. [Link] (Accessed Jan 6, 2026).

-

PubChem. 3-Fluoroaniline. National Center for Biotechnology Information. [Link] (Accessed Jan 6, 2026).

-

NIST. Aniline, 3-ethyl-. NIST Chemistry WebBook. [Link] (Accessed Jan 6, 2026).

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link] (Accessed Jan 6, 2026).

-

University of Arizona. 13C-NMR. University of Arizona. [Link] (Accessed Jan 6, 2026).

-

Chemistry LibreTexts. Interpreting Mass Spectra. Chemistry LibreTexts. [Link] (Accessed Jan 6, 2026).

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of N-ethyl-3-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theoretical Framework: The Influence of Substituents on NMR Spectra

The chemical shifts and coupling patterns observed in the NMR spectra of N-ethyl-3-fluoroaniline are primarily dictated by the electronic effects of the ethylamino (-NHCH₂CH₃) and fluorine (-F) substituents on the aniline ring.

-

The Ethylamino Group: The nitrogen atom of the ethylamino group is electron-donating through resonance (a +R effect) and electron-withdrawing through induction (a -I effect). The resonance effect generally dominates, leading to increased electron density (shielding) at the ortho and para positions of the aromatic ring. This results in an upfield shift (lower ppm values) for the protons and carbons at these positions. The ethyl group itself will exhibit characteristic signals in the aliphatic region of the ¹H NMR spectrum, typically a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling.

-

The Fluorine Atom: Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I effect), which deshields nearby nuclei, causing them to resonate at a higher frequency (downfield shift). Conversely, fluorine also possesses lone pairs of electrons that can participate in resonance, leading to an electron-donating effect (+R effect), primarily at the ortho and para positions. For fluorine, the inductive effect is generally stronger than the resonance effect. A key feature of fluorine in NMR is its spin-spin coupling with neighboring ¹H and ¹³C nuclei, providing valuable structural information. These couplings can be observed over several bonds (²J, ³J, ⁴J, and even ⁵J).

Predicted ¹H NMR Spectrum of N-ethyl-3-fluoroaniline

The predicted ¹H NMR spectrum of N-ethyl-3-fluoroaniline is a composite of signals arising from the aromatic protons and the protons of the N-ethyl group. The chemical shifts are influenced by the combined electronic effects of the fluorine and ethylamino substituents.

Table 1: Predicted ¹H NMR Data for N-ethyl-3-fluoroaniline (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-2 | ~6.5 - 6.7 | Doublet of triplets (dt) or multiplet | ³J(H-H) ≈ 8.0, ⁴J(H-F) ≈ 2.5 | 1H |

| H-4 | ~6.4 - 6.6 | Doublet of doublets (dd) or multiplet | ³J(H-H) ≈ 8.0, ⁴J(H-F) ≈ 8.5 | 1H |

| H-5 | ~7.0 - 7.2 | Triplet (t) | ³J(H-H) ≈ 8.0 | 1H |

| H-6 | ~6.5 - 6.7 | Doublet of triplets (dt) or multiplet | ³J(H-H) ≈ 8.0, ⁵J(H-F) ≈ 2.5 | 1H |

| NH | ~3.6 (broad) | Singlet (broad) | - | 1H |

| -CH₂- | ~3.1 | Quartet (q) | ³J(H-H) ≈ 7.1 | 2H |

| -CH₃ | ~1.2 | Triplet (t) | ³J(H-H) ≈ 7.1 | 3H |

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The values presented are estimates based on data from analogous compounds and may vary depending on experimental conditions.

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (δ 6.4-7.2 ppm): The aromatic protons will exhibit a complex splitting pattern due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The electron-donating ethylamino group will tend to shift the ortho (H-2, H-6) and para (H-4) protons upfield, while the electron-withdrawing fluorine at C-3 will deshield adjacent protons.

-

N-H Proton (δ ~3.6 ppm): The chemical shift of the N-H proton can be variable and is often broad due to quadrupole broadening and chemical exchange. Its position is sensitive to solvent, concentration, and temperature.

-

N-ethyl Group (δ 1.2 and 3.1 ppm): The methylene protons (-CH₂-) adjacent to the nitrogen are deshielded and appear as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) appear as a triplet, further upfield, due to coupling with the two methylene protons.[1]

Predicted ¹³C NMR Spectrum of N-ethyl-3-fluoroaniline

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are significantly influenced by the substituents, and the fluorine atom will cause splitting of the signals for the carbons to which it is coupled.

Table 2: Predicted ¹³C NMR Data for N-ethyl-3-fluoroaniline (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (¹J, ²J, ³J, ⁴J C-F, Hz) |

| C-1 | ~149.0 | Doublet (d) | ³J(C-F) ≈ 8-10 |

| C-2 | ~105.0 | Doublet (d) | ³J(C-F) ≈ 2-3 |

| C-3 | ~163.0 | Doublet (d) | ¹J(C-F) ≈ 240-250 |

| C-4 | ~110.0 | Doublet (d) | ²J(C-F) ≈ 20-25 |

| C-5 | ~130.0 | Singlet (s) or very small doublet | ⁵J(C-F) ≈ 0 |

| C-6 | ~115.0 | Doublet (d) | ⁴J(C-F) ≈ 2-3 |

| -CH₂- | ~38.0 | Singlet (s) | - |

| -CH₃ | ~14.0 | Singlet (s) | - |

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The values presented are estimates and may vary based on experimental conditions.

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons (δ 105-163 ppm): The carbon directly attached to the fluorine (C-3) will be significantly downfield and will appear as a doublet with a large one-bond coupling constant (¹J(C-F)). The other aromatic carbons will also show coupling to the fluorine, with the magnitude of the coupling constant generally decreasing with the number of bonds separating the carbon and fluorine atoms.[2] The carbon attached to the nitrogen (C-1) will also be downfield due to the electronegativity of the nitrogen.

-

N-ethyl Group Carbons (δ 14 and 38 ppm): The aliphatic carbons of the ethyl group will appear in the upfield region of the spectrum and will not show any coupling to the fluorine.

Experimental Protocols

A detailed and standardized experimental procedure is crucial for obtaining high-quality and reproducible NMR spectra.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and appropriate solvent for N-ethyl-3-fluoroaniline, as it is a non-polar aprotic solvent that readily dissolves many organic compounds.[3]

-

Concentration: For a standard ¹H NMR spectrum, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of CDCl₃.[4] For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[4]

-

Filtration: To ensure a homogeneous magnetic field, it is essential to remove any particulate matter. Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-

Referencing: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm). Alternatively, the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) can be used as a secondary reference.[3]

NMR Data Acquisition

The following are typical acquisition parameters for a high-resolution NMR spectrometer (e.g., 400 MHz).

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.[5]

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets (except for carbons coupled to fluorine).

-

Spectral Width: Approximately 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Data Processing and Analysis

-

Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into the frequency domain spectrum using a Fourier transform.

-

Phase Correction: The phase of the spectrum is manually or automatically adjusted to ensure all peaks are in the pure absorption mode (positive and symmetrical).

-

Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.

-

Referencing: The spectrum is calibrated by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift.

-

Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the ratio of protons in different chemical environments.

-

Peak Picking and Analysis: The chemical shifts and coupling constants of all signals are determined and assigned to the corresponding nuclei in the molecule.

Visualization of Key Concepts

Figure 1: Molecular structure of N-ethyl-3-fluoroaniline with atom numbering for NMR assignment.

Figure 2: Experimental workflow for NMR analysis of N-ethyl-3-fluoroaniline.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Scribd. NMR Data Processing Guide. [Link]

-

University of Leicester. NMR Sample Preparation. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters? [Link]

-

University of Strathclyde. NMR Sample Prepara-on. [Link]

-

University College London. Sample Preparation. [Link]

-

NMRFx. NMR data processing, visualization, analysis and structure calculation with NMRFx. [Link]

-

Wiley Online Library. NMR Data Processing. [Link]

-

The MetaRbolomics book. 2.3 NMR data handling and (pre-)processing. [Link]

-

R-NMR. SOP data acquisition. [Link]

-

Chemistry LibreTexts. 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement? [Link]

-

University of Maryland. Step-by-step procedure for NMR data acquisition. [Link]

-

Pacific Northwest National Laboratory. An R Package for NMR Data Processing. [Link]

-

New Journal of Chemistry. Supporting Information. [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

-

SpectraBase. N-Ethylaniline - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. N-Ethylaniline. [Link]

-

PubChem. N-Ethylaniline. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

ResearchGate. Carbon-fluorine coupling constants, n J CF. [Link]

-

ACS Publications. Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. [Link]

-

ScienceDirect. FLOURINE COUPLING CONSTANTS. [Link]

-

PubChem. 3-Fluoroaniline. [Link]

-

MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

MDPI. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Link]

-

Royal Society of Chemistry. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. [Link]

-

Semantic Scholar. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

-

Amanote Research. Quantum Chemical Prediction of the 13C NMR Shifts in. [Link]

-

SID. SUBSTITUENT EFFECTS IN THE 13C NMR CHEMICAL SHIFTS OF PARA-(PARA-SUBSTITUTED BENZYLIDENE AMINO)BENZONITRILE AND PARA-(ORTHO-SUBS. [Link]

-

ACS Publications. Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. [Link]

-

ResearchGate. 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

-

ResearchGate. Substituent effect on IR, 1H- and 13C-NMR spectral data IN N-(substituted phenyl)-2-cyanoacetamides: A correlation study. [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of N-ethyl-3-fluoroaniline

Executive Summary

N-ethyl-3-fluoroaniline is an important synthetic intermediate whose structural verification is critical for quality control and reaction monitoring. Mass spectrometry (MS) provides an unparalleled combination of sensitivity and structural information for this purpose. This technical guide offers a predictive yet scientifically grounded exploration of the fragmentation behavior of N-ethyl-3-fluoroaniline under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By understanding the principal cleavage pathways, including the dominant α-cleavage in EI-MS and the characteristic neutral loss in ESI-MS/MS, researchers can confidently identify this molecule and distinguish it from its isomers. This document provides detailed mechanistic explanations, step-by-step analytical protocols, and visual fragmentation diagrams to serve as a comprehensive resource for scientists in pharmaceutical development and chemical research.

Introduction to the Mass Spectral Analysis of N-ethyl-3-fluoroaniline

The Analyte: N-ethyl-3-fluoroaniline

N-ethyl-3-fluoroaniline (C₈H₁₀FN, Molar Mass: 139.17 g/mol ) is a substituted aromatic amine.[1] The presence of a secondary amine, an aromatic ring, and a halogen substituent creates a molecule with distinct chemical properties that are reflected in its mass spectrum. Aromatic amines are foundational building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes.[2] The fluorine atom, in particular, can significantly alter a molecule's metabolic stability and binding affinity, making fluorinated anilines valuable in drug discovery. Accurate characterization is therefore paramount.

The Central Role of Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For the structural elucidation of a molecule like N-ethyl-3-fluoroaniline, its primary utility lies in analyzing the fragmentation patterns that result when the ionized molecule breaks apart. These patterns serve as a molecular fingerprint, providing definitive structural confirmation.

Rationale for Ionization Techniques: EI vs. ESI

The choice of ionization technique is dictated by the analytical workflow and the nature of the analyte.

-

Electron Ionization (EI): Typically coupled with Gas Chromatography (GC), EI is a high-energy "hard" ionization technique that bombards the analyte with 70 eV electrons. This process reliably induces extensive and reproducible fragmentation, creating rich spectra ideal for library matching and unambiguous identification.[3]

-

Electrospray Ionization (ESI): Coupled with Liquid Chromatography (LC), ESI is a "soft" ionization technique that generates intact protonated molecules ([M+H]⁺) with minimal fragmentation in the source.[4] Structural information is then obtained by selecting the [M+H]⁺ ion and subjecting it to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS), allowing for controlled and targeted fragmentation analysis.[5]

Predicted Electron Ionization (EI) Fragmentation Pattern

Under EI conditions, the fragmentation of N-ethyl-3-fluoroaniline is governed by the stability of the resulting radical and cation fragments. The presence of a nitrogen atom dictates that the molecular ion will have an odd nominal mass, a principle known as the Nitrogen Rule.[6][7]

The Molecular Ion (M•⁺)

The initial ionization event removes an electron, typically from the high-electron-density nitrogen atom or the aromatic π-system, to form the molecular ion (M•⁺) at m/z 139 . Due to the stability of the aromatic ring, this peak is expected to be prominent.[8]

The Dominant Pathway: Alpha (α)-Cleavage

For aliphatic amines, the most favorable fragmentation pathway is α-cleavage—the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[6][9][10] This process yields a neutral radical and a highly stable, resonance-stabilized immonium cation.

In N-ethyl-3-fluoroaniline, α-cleavage involves the loss of a methyl radical (•CH₃, mass 15) from the ethyl group.

-

M•⁺ (m/z 139) → [M - CH₃]⁺ (m/z 124) + •CH₃

The resulting cation at m/z 124 is stabilized by resonance, with the positive charge delocalized onto the nitrogen atom. This ion's exceptional stability predicts it will be the base peak (the most abundant ion) in the spectrum. This is directly analogous to the fragmentation of N-ethylaniline (M•⁺ at m/z 121), which shows a base peak at m/z 106 from the same methyl loss.[11][12]

Secondary and Minor Fragmentation Pathways

While α-cleavage dominates, other fragmentation processes contribute to the overall spectral fingerprint:

-

Loss of Hydrogen Radical (H•): Cleavage of a C-H or N-H bond can produce an [M-1]⁺ ion at m/z 138 . This is a common feature in the mass spectra of amines.[8]

-

Benzylic-type Cleavage: The entire ethyl group can be lost as a radical (•C₂H₅, mass 29), though this is significantly less favorable than α-cleavage. This would produce the 3-fluoroaniline radical cation at m/z 111 .

-

Ring-related Fragmentations: Aromatic amines are known to undergo elimination of hydrogen cyanide (HCN, mass 27) from the aniline core, which could lead to subsequent ions.[8]

-

Influence of Fluorine: The presence of a fluorine atom introduces the possibility of losing a fluorine radical (•F, mass 19) or a neutral hydrogen fluoride molecule (HF, mass 20), leading to potential, albeit likely minor, peaks at m/z 120 and m/z 119 , respectively.[13]

Summary of Predicted EI Fragments

| m/z | Proposed Ion Structure/Formula | Fragmentation Pathway | Predicted Abundance |

| 139 | [C₈H₁₀FN]•⁺ | Molecular Ion (M•⁺) | High |

| 124 | [C₇H₇FN]⁺ | α-Cleavage: Loss of •CH₃ | Base Peak (100%) |

| 138 | [C₈H₉FN]⁺ | Loss of •H | Low to Medium |

| 111 | [C₆H₅FN]•⁺ | Loss of •C₂H₅ | Low |

| 95 | [C₆H₄F]⁺ | Loss of HCN from m/z 124 | Low |

Proposed EI Fragmentation Mechanism

Caption: Predicted EI fragmentation pathways for N-ethyl-3-fluoroaniline.

Predicted ESI-MS/MS Fragmentation Pattern

In positive-ion ESI, analysis begins with the gentle formation of a protonated molecule, which is then fragmented in a controlled manner. This approach is ideal for confirming molecular weight and probing specific structural features.

The Precursor Ion: Protonated Molecule ([M+H]⁺)

N-ethyl-3-fluoroaniline readily accepts a proton, primarily at the basic nitrogen atom, to form the pseudomolecular ion [M+H]⁺ at m/z 140 . In a tandem MS experiment, this ion is mass-selected as the precursor for collision-induced dissociation (CID).

Collision-Induced Dissociation (CID) of [M+H]⁺

The fragmentation of the protonated ion is driven by the formation of stable neutral molecules. For protonated N-ethyl amines, the most common and characteristic fragmentation is the loss of a neutral ethene molecule (C₂H₄, mass 28) through a proton transfer and elimination mechanism.

-

[M+H]⁺ (m/z 140) → [M+H - C₂H₄]⁺ (m/z 112) + C₂H₄

The resulting product ion at m/z 112 corresponds to protonated 3-fluoroaniline. This single, dominant neutral loss provides excellent confirmation of the N-ethyl moiety and is a highly specific transition for use in quantitative methods like Selected Reaction Monitoring (SRM).

Proposed ESI-MS/MS Fragmentation Mechanism

Caption: Primary ESI-MS/MS fragmentation of N-ethyl-3-fluoroaniline.

Self-Validating Experimental Protocols

The following protocols are designed to produce reliable and reproducible mass spectra for N-ethyl-3-fluoroaniline. The causality behind each parameter is explained to ensure expert execution.

Protocol for GC-EI-MS Analysis

This protocol is optimized for generating a classic, library-searchable EI spectrum.

-

Sample Preparation:

-

Action: Dissolve ~1 mg of N-ethyl-3-fluoroaniline in 1 mL of high-purity dichloromethane or ethyl acetate.

-

Rationale: These volatile solvents ensure complete sample vaporization in the injector without interfering with the chromatography or ionization. The concentration is sufficient for detection without overloading the system.

-

-

Gas Chromatography (GC) Parameters:

-

Injector: Split/Splitless type, set to 250 °C. Use a 10:1 split ratio.

-

Rationale: A high injector temperature ensures rapid volatilization. A split injection prevents column overloading and produces sharp, symmetric peaks.

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl / 95% methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

-

Rationale: This is a robust, general-purpose column that provides excellent separation for a wide range of semi-volatile compounds.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Rationale: Helium provides good chromatographic efficiency. A constant flow ensures reproducible retention times.

-

Oven Program: Initial temperature of 80 °C, hold for 1 minute. Ramp at 15 °C/min to 280 °C, hold for 5 minutes.

-

Rationale: The initial hold allows for sharp peak focusing at the head of the column. The ramp rate is sufficient to elute the analyte in a reasonable time while maintaining separation from any impurities.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Rationale: 70 eV is the universal standard for EI, ensuring that the fragmentation patterns are consistent and comparable to established spectral libraries (e.g., NIST).[8]

-

Source Temperature: 230 °C.

-

Rationale: This temperature prevents analyte condensation within the ion source while minimizing thermal degradation.

-

Scan Range: m/z 40 - 250.

-

Rationale: This range comfortably covers the molecular ion (m/z 139) and all predicted fragments while avoiding low-mass background ions from air and column bleed.

-

Protocol for LC-ESI-MS/MS Analysis

This protocol is designed for sensitive detection and targeted fragmentation analysis.

-

Sample Preparation:

-

Action: Prepare a 1 µg/mL stock solution of N-ethyl-3-fluoroaniline in methanol. Further dilute in the initial mobile phase (e.g., 95:5 Water:Acetonitrile) to a final concentration of 10-100 ng/mL.

-

Rationale: Methanol is a strong solvent for the analyte. Diluting in the mobile phase ensures compatibility with the LC system and prevents peak distortion. ESI is highly sensitive, requiring much lower concentrations than GC-MS.

-

-

Liquid Chromatography (LC) Parameters:

-

Column: 100 mm x 2.1 mm ID, 1.8 µm particle size, C18 stationary phase.

-

Rationale: A C18 column provides excellent reversed-phase retention for moderately polar compounds like N-ethyl-3-fluoroaniline. Small particle sizes yield high efficiency and sharp peaks.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Rationale: Formic acid is a volatile modifier that aids in protonation ([M+H]⁺ formation) for positive-ion ESI and improves peak shape.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive Ion.

-

Capillary Voltage: +3.5 kV.

-

Rationale: This voltage is sufficient to create a stable electrospray plume for efficient ionization.

-

Nebulizing Gas (N₂): 35 psi.

-

Drying Gas (N₂) Flow: 10 L/min at 325 °C.

-

Rationale: The gas flow and temperature are critical for desolvating the ESI droplets to release gas-phase ions.

-

MS/MS Experiment: Product ion scan of precursor m/z 140.

-

Collision Energy: Optimize by ramping from 10-30 eV.

-

Rationale: A collision energy ramp will identify the optimal energy to produce the m/z 112 product ion. A starting point of ~20 eV is typically effective for this type of transition.

-

Conclusion

The mass spectral fragmentation of N-ethyl-3-fluoroaniline is predictable and highly informative. Under Electron Ionization, the molecule undergoes a characteristic and dominant α-cleavage to produce a base peak at m/z 124, providing unequivocal evidence of the N-ethyl group. Under Electrospray Ionization, collision-induced dissociation of the protonated molecule at m/z 140 results in a specific neutral loss of ethene to yield a product ion at m/z 112. These distinct fragmentation signatures, obtainable through the robust protocols detailed herein, empower researchers to confidently identify, characterize, and quantify N-ethyl-3-fluoroaniline, ensuring the integrity and success of their scientific endeavors.

References

-

Danikiewicz, W. (1998). Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects. European Journal of Mass Spectrometry. [Link]

-

National Center for Biotechnology Information. (n.d.). N-Ethylaniline. PubChem Compound Database. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

National Center for Biotechnology Information. (n.d.). N-Ethyl-N-methylaniline. PubChem Compound Database. [Link]

- CoLab. (n.d.). Chemical synthesis and characterization of fluoro-substituted polyanilines.

-

Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. [Link]

-

Chemistry LibreTexts. (2025). 13.8: Mass Spectrometry of Some Common Functional Groups. [Link]

-

GCMS. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

mzCloud. (2018). N Ethylaniline. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Autechaux. (n.d.). Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline. [Link]

-

Mohler, F. L., et al. (n.d.). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. [Link]

-

Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

-

OpenStax. (2023). 12.3 Mass Spectrometry of Some Common Functional Groups. Organic Chemistry. [Link]

-

Gáspár, A., et al. (2014). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Ethyl-3-fluoroaniline. PubChem Compound Database. [Link]

-

Ferreira, C. R., et al. (2005). Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines: new dopaminergic ligands with potential antipsychotic properties. Journal of Mass Spectrometry. [Link]

Sources

- 1. 4-Ethyl-3-fluoroaniline | C8H10FN | CID 55281682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines: new dopaminergic ligands with potential antipsychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 8. people.whitman.edu [people.whitman.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. N-Ethylaniline | C8H11N | CID 7670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. N-Ethylaniline(103-69-5) MS spectrum [chemicalbook.com]

- 13. whitman.edu [whitman.edu]

The Solubility Profile of N-ethyl-3-fluoroaniline in Organic Solvents: A Technical Guide for Drug Development Professionals

Abstract

N-ethyl-3-fluoroaniline is a substituted aniline derivative of increasing interest in pharmaceutical and fine chemical synthesis. Its solubility in various organic solvents is a critical parameter influencing reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of N-ethyl-3-fluoroaniline. While specific quantitative data for this compound is not extensively documented in publicly available literature, this document extrapolates its expected solubility based on the physicochemical properties of structurally similar compounds and fundamental principles of intermolecular interactions. Furthermore, detailed, field-proven experimental protocols are provided to enable researchers to generate precise solubility data in their own laboratory settings.

Introduction: The Significance of N-ethyl-3-fluoroaniline and Its Solubility

N-ethyl-3-fluoroaniline belongs to a class of fluorinated aromatic amines that are versatile intermediates in the synthesis of a wide range of biologically active molecules and advanced materials.[1][2] The presence of the fluorine atom can significantly alter the electronic properties, lipophilicity, and metabolic stability of the parent molecule, making it a valuable substituent in drug design.[1] The ethyl group on the amine nitrogen further modifies its steric and electronic environment.

A thorough understanding of the solubility of N-ethyl-3-fluoroaniline in organic solvents is paramount for several reasons:

-

Reaction Optimization: The choice of solvent can dramatically impact reaction rates and yields. A solvent that ensures the complete dissolution of reactants facilitates homogenous reaction conditions.

-

Purification and Crystallization: Solubility differences in various solvents are the basis for purification techniques such as recrystallization and chromatography.

-

Formulation Development: For pharmaceutical applications, solubility in biocompatible solvents is a key determinant of drug delivery and bioavailability.

-

Process Safety and Handling: Knowledge of solubility is crucial for designing safe and efficient manufacturing processes, including transfer and storage.

Physicochemical Properties and Predicted Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[3] The key physicochemical properties of N-ethyl-3-fluoroaniline that dictate its solubility are its polarity, hydrogen bonding capability, and the interplay of its constituent functional groups.

While specific data for N-ethyl-3-fluoroaniline is scarce, we can infer its properties from related compounds such as 4-ethyl-3-fluoroaniline, N-ethyl-4-fluoroaniline, N-ethyl-2-fluoroaniline, and 3-fluoroaniline.[4][5][6][7]

Table 1: Physicochemical Properties of N-ethyl-3-fluoroaniline and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Polarity | Hydrogen Bond Donor/Acceptor |

| N-ethyl-3-fluoroaniline | C₈H₁₀FN | 139.17 | Moderately Polar | Yes (Acceptor) / Yes (Donor - N-H) |

| 4-ethyl-3-fluoroaniline | C₈H₁₀FN | 139.17 | Moderately Polar | Yes (Acceptor) / Yes (Donor - NH₂)[4] |

| N-ethyl-4-fluoroaniline | C₈H₁₀FN | 139.17 | Moderately Polar | Yes (Acceptor) / Yes (Donor - N-H)[5] |

| N-ethyl-2-fluoroaniline | C₈H₁₀FN | 139.17 | Moderately Polar | Yes (Acceptor) / Yes (Donor - N-H)[6] |

| 3-fluoroaniline | C₆H₆FN | 111.12 | Polar | Yes (Acceptor) / Yes (Donor - NH₂)[7] |

The N-ethyl-3-fluoroaniline molecule possesses a polar amino group capable of hydrogen bonding and a larger, nonpolar aromatic ring with an electron-withdrawing fluorine atom and an ethyl group. This amphiphilic nature suggests a nuanced solubility profile.

Predicted Solubility in Different Solvent Classes

Based on these properties, the expected qualitative solubility of N-ethyl-3-fluoroaniline in common organic solvents is summarized below. It is imperative to note that these are predictions and should be validated experimentally.

Table 2: Predicted Qualitative Solubility of N-ethyl-3-fluoroaniline

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can act as a hydrogen bond donor to the nitrogen and fluorine atoms and as a hydrogen bond acceptor for the N-H proton of the amine.[8] |

| Polar Aprotic | Acetone, Dichloromethane, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar C-F and C-N bonds of N-ethyl-3-fluoroaniline.[8][9] |

| Non-Polar | Hexane, Toluene | Low to Moderate | The non-polar aromatic ring and ethyl group will have favorable van der Waals interactions with these solvents, but the polar amino and fluoro groups will limit overall solubility. Aromatic amines are generally more soluble in aromatic solvents than in aliphatic ones.[3] |

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, experimental measurement is essential. The following section outlines two robust and widely accepted methods for determining the solubility of a solid compound in an organic solvent.

Isothermal Shake-Flask Gravimetric Method

This method is considered the "gold standard" for solubility determination due to its simplicity and accuracy.

Diagram 1: Workflow for Isothermal Shake-Flask Gravimetric Solubility Determination

Caption: Workflow for determining solubility using the isothermal shake-flask gravimetric method.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of N-ethyl-3-fluoroaniline to a known volume of the selected organic solvent in a sealed, screw-cap vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a constant temperature water bath or incubator with agitation (e.g., orbital shaker or magnetic stirrer). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution is saturated.

-

Sample Collection and Analysis:

-

Cease agitation and allow the undissolved solid to settle completely.

-

Carefully withdraw a known volume of the clear supernatant using a pre-calibrated pipette. It is important not to disturb the solid at the bottom.

-

Transfer the aliquot to a pre-weighed evaporating dish or beaker.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents, a rotary evaporator may be utilized.

-

Once the solvent is fully removed, place the dish in a drying oven at a temperature below the boiling point of N-ethyl-3-fluoroaniline until a constant weight is achieved.

-

-

Calculation: The solubility is calculated by dividing the mass of the dried solute by the volume of the aliquot taken.

UV/Vis Spectrophotometric Method

This method is suitable for compounds with a chromophore, such as aromatic amines, and can be faster than the gravimetric method. It requires the initial generation of a standard curve.

Diagram 2: Workflow for UV/Vis Spectrophotometric Solubility Determination

Caption: Workflow for determining solubility using UV/Vis spectrophotometry.

Step-by-Step Protocol:

-

Generation of a Standard Curve:

-

Prepare a stock solution of N-ethyl-3-fluoroaniline of a known concentration in the solvent of interest.

-

Perform serial dilutions to create a series of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which should be determined by scanning the UV/Vis spectrum of a moderately concentrated solution. Aromatic amines typically have strong absorbances in the UV range.[10][11][12]

-

Plot a graph of absorbance versus concentration and perform a linear regression to obtain the equation of the line (Beer-Lambert Law).[13]

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of N-ethyl-3-fluoroaniline in the desired solvent as described in the shake-flask method (Steps 1 and 2).

-

Withdraw a clear aliquot of the supernatant.

-

Dilute the aliquot with a known volume of the solvent to ensure the absorbance reading falls within the linear range of the standard curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Use the equation from the standard curve to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the solubility of N-ethyl-3-fluoroaniline in the solvent.

-

Factors Influencing Solubility

Several external factors can influence the solubility of N-ethyl-3-fluoroaniline:

-

Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature. This relationship is crucial for techniques like recrystallization.

-

Solvent Purity: The presence of impurities, particularly water, in the organic solvent can alter the solubility of the compound.

-

pH (in protic solvents): In protic solvents, especially those with some aqueous content, the pH can affect the protonation state of the amine group, thereby influencing solubility.

Conclusion

While a definitive, quantitative solubility profile of N-ethyl-3-fluoroaniline in a wide array of organic solvents awaits exhaustive experimental investigation, this technical guide provides a robust framework for predicting its behavior and empowers researchers with the necessary protocols to determine it with high accuracy. The moderately polar, amphiphilic nature of the molecule suggests good solubility in polar protic and aprotic solvents, with more limited solubility in non-polar media. The application of the detailed isothermal shake-flask gravimetric or UV/Vis spectrophotometric methods will yield the precise data required for optimizing synthetic processes, developing effective purification strategies, and advancing the use of this important chemical intermediate in research and development.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 55281682, 4-Ethyl-3-fluoroaniline. Available from: [Link]

-

Solubility of Things. N-(2-fluoroethyl)aniline. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4962184, N-ethyl-4-fluoroaniline. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2737180, N-ethyl-2-fluoroaniline. Available from: [Link]

-

ResearchGate. Determination and Correlation of Pyridazin-3-amine Solubility in Eight Organic Solvents at Temperatures Ranging from (288.05 to 333.35) K. Available from: [Link]

-

Chemistry LibreTexts. 24.2: Structure and Properties of Amines. Available from: [Link]

-

Rasayan Journal of Chemistry. VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N - Rasayan Journal of Chemistry. Available from: [Link]

-

Quora. Are amines soluble in organic solvents?. Available from: [Link]

-

Rasayan Journal of Chemistry. visible spectrophotometric method for the determination of some typical aromatic primary amines by using. Available from: [Link]

-

Jay C. McLaughlin. Experiment 27 - Amines and Amides. Available from: [Link]

-

AZoOptics. The Different Types of Spectroscopy for Chemical Analysis. Available from: [Link]

- Google Patents. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds.

- Google Patents. CN101245020B - Process for synthesizing 2,3-difluoroaniline.

-

A. Description and Solubility. Available from: [Link]

-

Chemistry LibreTexts. 20.3: Spectroscopy of Amines. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. quora.com [quora.com]

- 4. 4-Ethyl-3-fluoroaniline | C8H10FN | CID 55281682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-ethyl-4-fluoroaniline | C8H10FN | CID 4962184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-ethyl-2-fluoroaniline | C8H10FN | CID 2737180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Fluoroaniline CAS#: 372-19-0 [m.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]